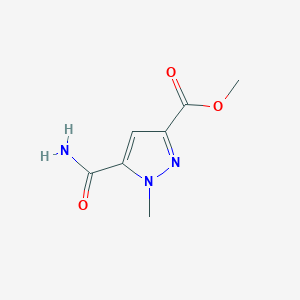![molecular formula C8H14ClF2N B6166718 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride CAS No. 1784334-69-5](/img/no-structure.png)
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride (DFAS) is an organic compound that is commonly used in laboratory experiments. It is a colorless solid with a melting point of 175-177°C and is soluble in methanol, ethanol, and acetone. DFAS is a versatile compound that can be used in a variety of scientific applications, including synthesis, drug discovery, and biochemical research.
科学的研究の応用
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride has a variety of scientific applications, including drug discovery and biochemical research. In drug discovery, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to synthesize novel compounds that can be tested for their potential therapeutic efficacy. In biochemical research, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be used to synthesize small molecules that can be used to study the structure and function of biological pathways.
作用機序
The mechanism of action of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride is not fully understood. However, it is believed that the compound binds to proteins, enzymes, and other biomolecules, and alters their structure and function. Additionally, it is believed that 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can interact with other small molecules, such as hormones and neurotransmitters, and influence their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride are not fully understood. However, it is believed that the compound can alter the structure and function of proteins, enzymes, and other biomolecules. Additionally, it is believed that 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can interact with other small molecules, such as hormones and neurotransmitters, and influence their activity.
実験室実験の利点と制限
The advantages of using 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments include its versatility, its low cost, and its low toxicity. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be synthesized using a variety of methods, making it a useful compound for drug discovery and biochemical research.
The main limitation of using 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments is its low solubility in water. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride is not as stable as other compounds, and is susceptible to oxidation and hydrolysis.
将来の方向性
There are a number of potential future directions for the use of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in laboratory experiments. These include further research into its mechanism of action, the development of more efficient synthesis methods, and the use of 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride in drug discovery and biochemical research. Additionally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride could be used to study the structure and function of proteins, enzymes, and other biomolecules, as well as the structure and function of biological pathways. Finally, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride could be used to synthesize small molecules that could be used to study the activity of hormones and neurotransmitters.
合成法
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Diels-Alder reaction. The Grignard reaction is the most common method of synthesis, and involves the reaction of an organomagnesium halide with an aldehyde or ketone to form an alcohol. The Wittig reaction involves the reaction of an organophosphorus compound with an aldehyde or ketone to form an alkene. Finally, the Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride involves the reaction of 4,4-difluorocyclohexanone with 1,6-diaminohexane followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4,4-difluorocyclohexanone", "1,6-diaminohexane", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-difluorocyclohexanone is reacted with 1,6-diaminohexane in the presence of a suitable solvent and a catalyst to form the intermediate 4,4-difluoro-1-azaspiro[4.4]nonane.", "Step 2: The intermediate is then treated with hydrochloric acid to obtain the final product, 4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride." ] } | |
CAS番号 |
1784334-69-5 |
製品名 |
4,4-difluoro-1-azaspiro[4.4]nonane hydrochloride |
分子式 |
C8H14ClF2N |
分子量 |
197.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



